

Application Notes and Protocols for KRAS G12C Inhibitor 61

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 61	
Cat. No.:	B12389310	Get Quote

These application notes provide a comprehensive overview of the in vitro evaluation of **KRAS G12C Inhibitor 61**, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the characterization of KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a single amino acid substitution of cysteine for glycine at position 12, is a common KRAS alteration. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumorigenesis.[1][2][3]

KRAS G12C Inhibitor 61 is a covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[4] By binding to the inactive, GDP-bound state of KRAS G12C, the inhibitor prevents the subsequent nucleotide exchange to the active GTP-bound state, thereby blocking downstream signaling.[5][6]

Data Presentation

The following table summarizes the in vitro activity of **KRAS G12C Inhibitor 61**.



Assay Type	Cell Line / Protein	Endpoint	Result (IC50)
Cell-Based Assay	MIA PaCa-2	p-ERK1/2 Inhibition	9 nM
Biochemical Assay (Example)	Recombinant KRAS G12C	SOS1-mediated Nucleotide Exchange	Data Not Available
Cell-Based Assay (Example)	NCI-H358	Cell Viability	Data Not Available

Note: Example assays are included to illustrate typical evaluation cascades for KRAS G12C inhibitors. The p-ERK1/2 inhibition data for Inhibitor 61 is based on available information.[4]

Experimental Protocols

Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay

This assay biochemically assesses the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled GTP analog to recombinant KRAS G12C protein in the presence of the guanine nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1). Inhibition of this interaction by a compound results in a decreased FRET signal.

Materials:

- Recombinant Human KRAS G12C protein
- Recombinant Human SOS1 protein
- BODIPY-FL-GTP (fluorescent GTP analog)
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
- KRAS G12C Inhibitor 61
- 384-well, low-volume, black assay plates



· TR-FRET compatible plate reader

Procedure:

- Prepare a serial dilution of KRAS G12C Inhibitor 61 in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
- Add KRAS G12C protein and the inhibitor to the wells of the 384-well plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
- Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the TR-FRET signal on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm and 665 nm).
- Calculate the ratio of the acceptor (BODIPY-FL-GTP) to donor (if using a labeled protein) fluorescence and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the inhibition of the downstream MAPK signaling pathway in a cellular context by quantifying the levels of phosphorylated ERK.

Principle: KRAS G12C mutant cancer cells, such as MIA PaCa-2, exhibit constitutive activation of the MAPK pathway, leading to high levels of phosphorylated ERK (p-ERK). Treatment with an effective KRAS G12C inhibitor will reduce p-ERK levels. This can be quantified using methods like ELISA, Western Blot, or high-content imaging.

Materials:

MIA PaCa-2 (or other KRAS G12C mutant) cell line



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- KRAS G12C Inhibitor 61
- Lysis Buffer
- Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibodies
- Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western Blot, or fluorescently labeled secondary antibodies for imaging)
- 96-well cell culture plates
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Seed MIA PaCa-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of KRAS G12C Inhibitor 61 for a specific duration (e.g., 2 hours).[7]
- Lyse the cells and collect the lysates.
- Determine the protein concentration of each lysate.
- Analyze the levels of p-ERK and total ERK in the lysates by Western Blot or ELISA.
- Quantify the band intensities (for Western Blot) or absorbance/fluorescence (for ELISA).
- Normalize the p-ERK signal to the total ERK signal for each treatment condition.
- Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control and determine the IC₅₀ value.

Cell-Based Assay: Cell Viability Assay

This assay determines the anti-proliferative effect of the KRAS G12C inhibitor on cancer cells.



Principle: Inhibition of the KRAS G12C-driven signaling pathways is expected to lead to a reduction in cell proliferation and viability. This can be measured using various methods, such as MTS or CellTiter-Glo assays, which quantify metabolic activity or ATP levels, respectively, as indicators of cell viability.

Materials:

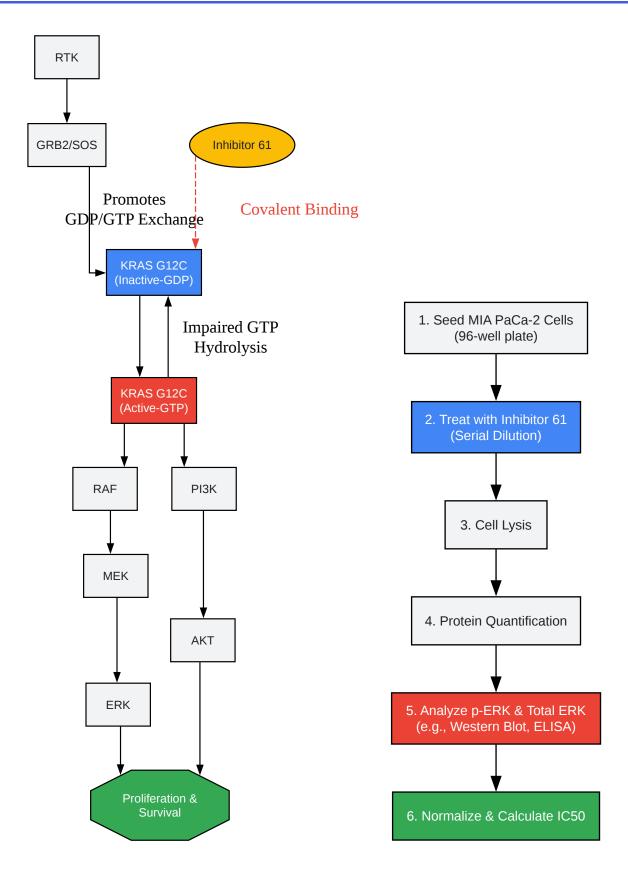
- KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
- · Complete cell culture medium
- KRAS G12C Inhibitor 61
- Cell viability reagent (e.g., MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit)
- 96-well cell culture plates
- Plate reader (absorbance or luminescence)

Procedure:

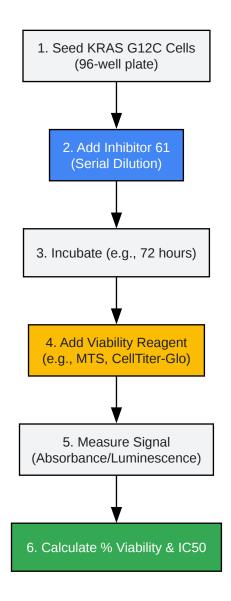
- Seed cells in 96-well plates at a low density and allow them to adhere overnight.
- Treat the cells with a serial dilution of KRAS G12C Inhibitor 61.
- Incubate the cells for an extended period (e.g., 72 hours) to allow for effects on proliferation.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Visualizations









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